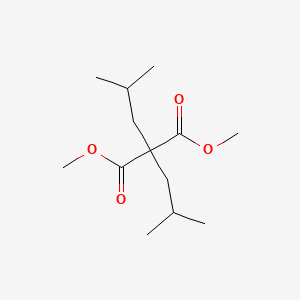

Dimethyl 2,2-diisobutylmalonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl 2,2-diisobutylmalonate is an organic compound with the molecular formula C13H24O4 . It is also known as Dimethyl (2-methylpropyl)malonate .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is1S/C13H24O4/c1-9(2)7-13(8-10(3)4,11(14)16-5)12(15)17-6/h9-10H,7-8H2,1-6H3 . Physical And Chemical Properties Analysis

This compound is a colorless to light-yellow liquid . Its molecular weight is 244.33 g/mol . The compound has a topological polar surface area of 52.6 Ų .Wissenschaftliche Forschungsanwendungen

C-H Insertion and Carbonylation Reactions

A study demonstrated the use of dimethylmalonyl dichloride, which is closely related to Dimethyl 2,2-diisobutylmalonate, in generating a pyrimidinium salt. This compound further facilitated the formation of a free N-heterocyclic carbene (NHC), which underwent C-H insertion into a tertiary C-H bond and reversible carbonylation under mild conditions. This process offered a novel approach to diamidoketene synthesis, showcasing the compound's potential in creating complex organic molecules (Hudnall & Bielawski, 2009).

Electro-Carboxylation

Electro-carboxylation of 2-bromoisobutyramides, a process involving this compound, highlighted a synthetic pathway to ester-amides of 2,2-dimethylmalonic acid. This method utilized electroreduction in acetonitrile with carbon dioxide, demonstrating the compound's role in forming carboxylate anions under specific conditions, yielding high-purity ester-amides (Maran et al., 1988).

Protective Effects in Biological Systems

Research on Dimethyl Sulfoxide, a solvent often associated with this compound in studies, showed its ability to suppress ion currents and calcium influx induced by excitatory neurotransmitters in hippocampal neurons. This effect suggests potential protective roles against excitotoxic neuronal death, highlighting the broader implications of related compounds in neuroprotective strategies (Lu & Mattson, 2001).

Metal Complexation and Structural Analysis

A study on the complexation of dimethylmagnesium with alpha-diimines showcased the formation of neutral methyl-bridged dimeric complexes. This research provides insight into the structural and electronic characteristics of metal-organic frameworks involving this compound derivatives, furthering our understanding of their applications in catalysis and material science (Bailey et al., 2006).

Safety and Hazards

Dimethyl 2,2-diisobutylmalonate is associated with several hazards. It has been classified under GHS07 and carries the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Eigenschaften

IUPAC Name |

dimethyl 2,2-bis(2-methylpropyl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-9(2)7-13(8-10(3)4,11(14)16-5)12(15)17-6/h9-10H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSDGXIKDYLSHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)(C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2874440.png)

![6-(4-Chlorophenyl)-2-[1-(1H-pyrazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2874442.png)

![N-[1-(2-Phenylethyl)cyclopropyl]prop-2-enamide](/img/structure/B2874443.png)

![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2874449.png)

![(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2874450.png)

![N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874453.png)

![1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2874455.png)